

Flumizole: A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: *Flumizole*

Cat. No.: *B1672887*

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Abstract

Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent inhibition of the cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Flumizole**. Detailed information on its mechanism of action, alongside relevant experimental protocols and key data, are presented to support further research and development efforts in the field of anti-inflammatory therapeutics.

Chemical Structure and Identification

Flumizole, chemically known as 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)imidazole, is a heterocyclic compound with a central imidazole ring.^[1] This core structure is substituted with two p-methoxyphenyl groups at positions 4 and 5, and a trifluoromethyl group at position 2.

Chemical Structure:

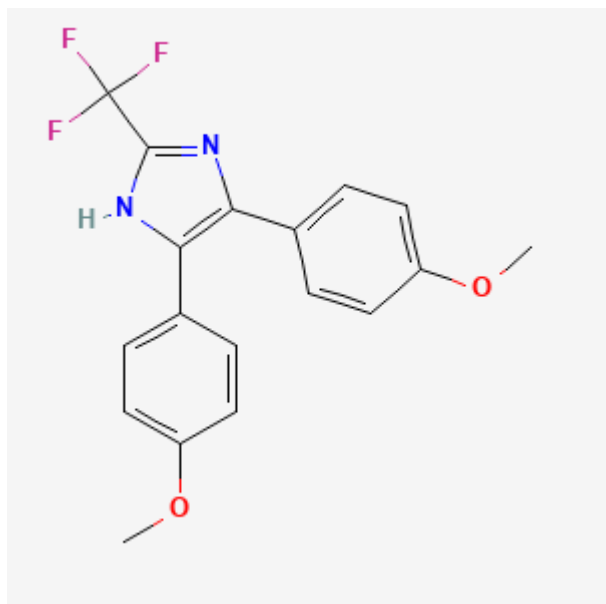


Figure 1. 2D Chemical Structure of **Flumizole**.

Table 1: Chemical Identifiers for **Flumizole**

Identifier	Value
IUPAC Name	4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole
CAS Number	36740-73-5
Molecular Formula	C ₁₈ H ₁₅ F ₃ N ₂ O ₂
SMILES	<chem>COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC</chem>
InChI Key	OPYFPDBMMYUPME-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **Flumizole** is provided in the table below. These properties are essential for understanding its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for **Flumizole**

Property	Value	Reference
Molecular Weight	348.32 g/mol	[1]
Appearance	Solid (form not specified)	[1]
Solubility	Poorly water-soluble	[1]

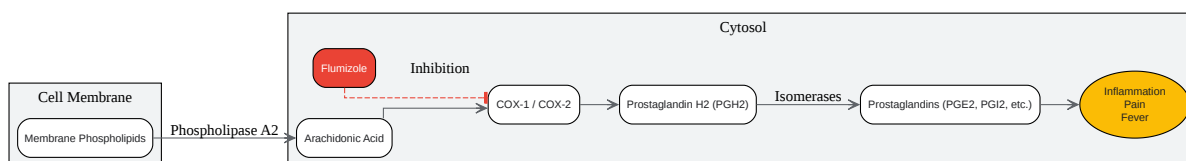
Mechanism of Action: Cyclooxygenase Inhibition

Flumizole exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

While specific IC50 values for **Flumizole**'s inhibition of COX-1 and COX-2 are not readily available in the public domain, studies have shown it to be a potent inhibitor of prostaglandin synthetase, with an inhibitory activity severalfold that of indomethacin.

Prostaglandin Synthesis Pathway Inhibition

The inhibition of COX by **Flumizole** blocks the synthesis of prostaglandins, thereby reducing the inflammatory response. The following diagram illustrates the signaling pathway.



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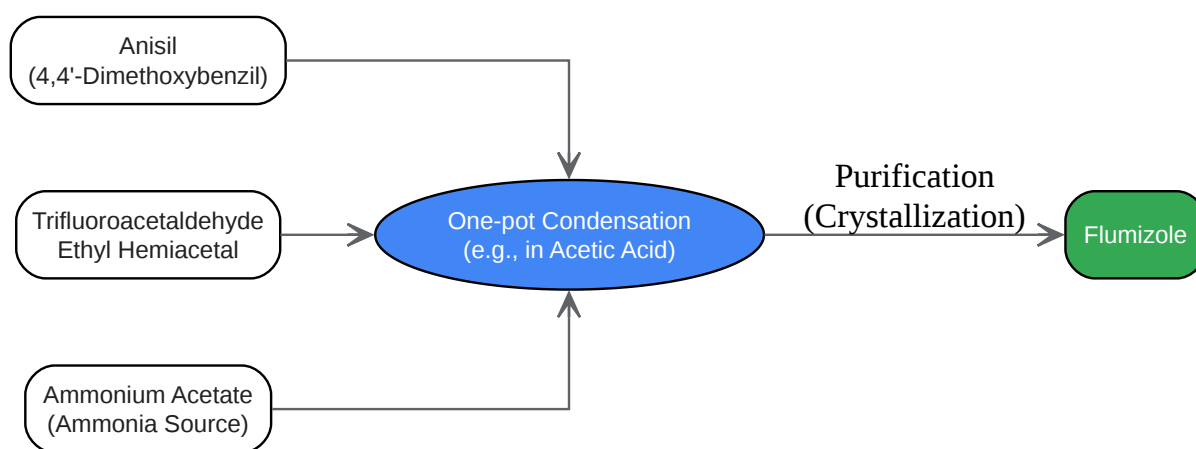
Prostaglandin Synthesis Pathway and **Flumizole**'s Site of Action.

Experimental Protocols

Synthesis of Flumizole

A detailed experimental protocol for the synthesis of **Flumizole** (4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)imidazole) is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be adapted from the synthesis of similar 2,4,5-trisubstituted imidazoles. A common method involves a three-component condensation reaction.

General Synthetic Workflow:



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A plausible synthetic workflow for **Flumizole**.

Note: This represents a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield of the final product.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the inhibitory potency of **Flumizole** against COX-1 and COX-2, a standard in vitro assay can be employed. The following protocol is a general guideline.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme

activity.

Materials:

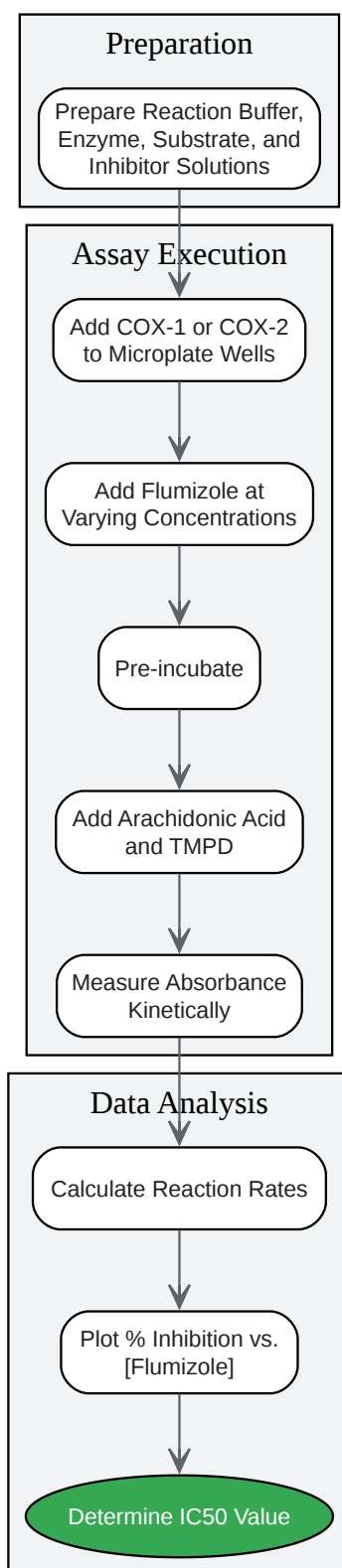
- Purified ovine or human COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
- Hematin (cofactor)
- Tris-HCl buffer
- **Flumizole** (test compound)
- Indomethacin or Celecoxib (reference inhibitors)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction buffer containing Tris-HCl and hematin.
- Add the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate containing the reaction buffer.
- Add various concentrations of **Flumizole** (or reference inhibitor) to the wells and pre-incubate.
- Initiate the reaction by adding a solution of arachidonic acid and TMPD.
- Monitor the oxidation of TMPD by measuring the absorbance at a specific wavelength (e.g., 590-620 nm) over time.
- Calculate the rate of reaction for each concentration of the inhibitor.

- Determine the IC50 value, which is the concentration of **Flumizole** required to inhibit 50% of the COX enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for COX Inhibition Assay:



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Workflow for determining the IC₅₀ of **Flumizole** on COX enzymes.

Conclusion

Flumizole is a potent non-steroidal anti-inflammatory agent with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of cyclooxygenase enzymes. While its high potency is documented, further studies to precisely quantify its inhibitory activity against COX-1 and COX-2 isoforms are warranted to fully characterize its selectivity and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating continued investigation into **Flumizole** and its potential applications.

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References

- 1. Flumizole, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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